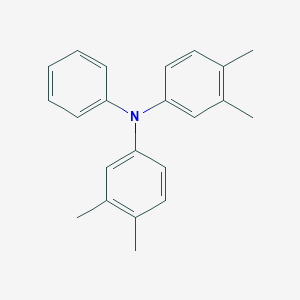
4-(Thiophen-3-yl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-3-yl)benzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is a yellow-colored powder that is used in various scientific research applications. This compound is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Moreover, future directions for research on this compound will be listed.
Mécanisme D'action
The mechanism of action of 4-(Thiophen-3-yl)benzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles. This compound is known to react with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-(Thiophen-3-yl)benzoyl chloride. However, it is known to be a toxic compound and should be handled with care. This compound is known to cause skin and eye irritation and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Thiophen-3-yl)benzoyl chloride in lab experiments is its high reactivity. This compound reacts readily with various nucleophiles, making it an ideal reagent for organic synthesis reactions. However, its toxicity and potential health hazards make it challenging to handle and require proper safety precautions.
Orientations Futures
There are several future directions for research on 4-(Thiophen-3-yl)benzoyl chloride. One area of research could be the development of safer and more efficient synthesis methods for this compound. Another area of research could be the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
In conclusion, 4-(Thiophen-3-yl)benzoyl chloride is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and is known to react readily with various nucleophiles. However, its toxicity and potential health hazards make it challenging to handle. Further research is needed to explore its potential applications and understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-(Thiophen-3-yl)benzoyl chloride involves the reaction of 4-(Thiophen-3-yl)benzoic acid with thionyl chloride. This reaction produces the desired compound along with hydrogen chloride gas. The reaction is carried out at a specific temperature and under controlled conditions to obtain a high yield of the product.
Applications De Recherche Scientifique
4-(Thiophen-3-yl)benzoyl chloride is used in various scientific research applications. It is commonly used as a starting material for the synthesis of other chemical compounds. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used as a reagent in organic synthesis reactions, such as the synthesis of amides, esters, and ketones.
Propriétés
Numéro CAS |
181132-79-6 |
|---|---|
Nom du produit |
4-(Thiophen-3-yl)benzoyl chloride |
Formule moléculaire |
C11H7ClOS |
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
4-thiophen-3-ylbenzoyl chloride |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H |
Clé InChI |
UKIGBJXSLVJWCR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)






![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)

![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)


![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)